

An In-depth Technical Guide to (S)-Bicalutamide: Chemical Structure and Properties

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Compound of Interest

Compound Name: (S)-Bicalutamide

CAS No.: 113299-38-0

Cat. No.: B015945

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the therapeutic landscape of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby thwarting the proliferative signaling that drives the growth of prostate cancer cells.[2][3] Marketed as a racemic mixture, Bicalutamide is composed of equal parts (R)-Bicalutamide and **(S)-Bicalutamide**. [1][4] The pharmacological activity, however, is almost exclusively attributed to the (R)-enantiomer.[2] The (S)-enantiomer is considered to be inactive or possesses significantly lower antiandrogenic activity.[2]

This technical guide provides a comprehensive exploration of the chemical structure and properties of the (S)-enantiomer of Bicalutamide. A thorough understanding of this largely inactive enantiomer is crucial for a complete comprehension of the drug's overall pharmacokinetic and metabolic profile, and for the development of enantiomerically pure formulations.

Chemical Identity and Physicochemical Properties of (S)-Bicalutamide

The chemical identity of **(S)-Bicalutamide** is defined by its unique three-dimensional arrangement of atoms around the chiral center. This stereochemistry is critical to its interaction with biological systems.

Chemical Structure

The two-dimensional and three-dimensional structures of **(S)-Bicalutamide** are depicted below.

(2D Structure)

The molecule consists of a propanamide backbone with several key functional groups: a cyano- and trifluoromethyl-substituted phenyl ring attached to the amide nitrogen, a hydroxyl group and a methyl group on the chiral carbon, and a 4-fluorophenylsulfonyl group attached to the third carbon of the propanamide chain.

(3D Structure)

A three-dimensional representation would show the specific spatial orientation of the hydroxyl and methyl groups at the chiral center, defining it as the (S)-enantiomer.

Nomenclature

- Systematic IUPAC Name: (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- CAS Number: 113299-38-0[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of racemic Bicalutamide. While specific data for the pure (S)-enantiomer is not readily available in public literature, these values provide a close approximation.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₄ F ₄ N ₂ O ₄ S	[1][4]
Molecular Weight	430.37 g/mol	[1]
Melting Point	191-193 °C	[4]
Solubility	Practically insoluble in water (4.6 mg/L at 37 °C). Soluble in acetone and tetrahydrofuran; slightly soluble in chloroform and ethanol.	[1]
pKa	~12	[1]
LogP (Octanol-Water Partition Coefficient)	2.92	[1]

Synthesis and Stereoselective Chemistry

The synthesis of enantiomerically pure **(S)-Bicalutamide** can be approached either through stereoselective synthesis, starting from a chiral precursor, or by resolution of the racemic mixture.

Rationale for Stereoselective Synthesis

A stereoselective route is often preferred in pharmaceutical manufacturing as it can be more efficient and avoids the need for a separate resolution step, which can be costly and reduce the overall yield. The synthesis of (R)-Bicalutamide often starts from a naturally occurring chiral precursor, and a similar strategy could be adapted for the (S)-enantiomer.[5]

Experimental Protocol: Stereoselective Synthesis of (S)-Bicalutamide (Illustrative)

The following is a representative protocol for the synthesis of **(S)-Bicalutamide**, based on established synthetic routes for Bicalutamide.[5][6] This protocol illustrates the key chemical transformations involved.

Step 1: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-3-chloropropanamide

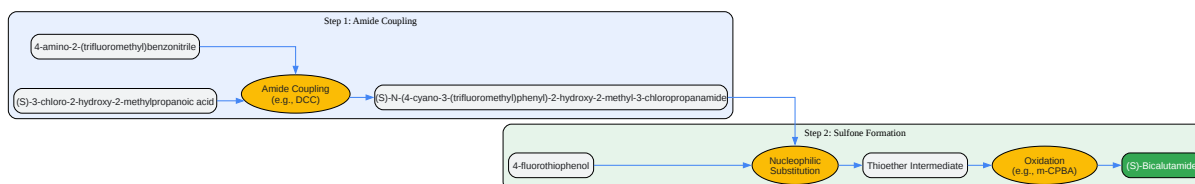
- To a solution of (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a suitable activating agent.
- Slowly add 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
- Filter the reaction mixture to remove any precipitated by-products.
- Wash the organic layer with a mild acid, a mild base, and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.

Step 2: Synthesis of **(S)-Bicalutamide**

- Dissolve the product from Step 1 (1 equivalent) and 4-fluorothiophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
- Add a base, for example, potassium carbonate (2 equivalents), to the mixture.
- Stir the reaction at an elevated temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and add water to precipitate the thioether intermediate.
- Filter and wash the solid with water.
- Dissolve the crude thioether in a suitable solvent like dichloromethane.

- Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until the oxidation is complete.
- Wash the reaction mixture with a solution of sodium bisulfite, followed by sodium bicarbonate solution, and then brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the final product, **(S)-Bicalutamide**, by recrystallization or column chromatography.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **(S)-Bicalutamide**.

Pharmacology and Mechanism of Action

While the (R)-enantiomer of Bicalutamide is the active therapeutic agent, the (S)-enantiomer has a distinct pharmacological profile.

Pharmacodynamics: Interaction with the Androgen Receptor

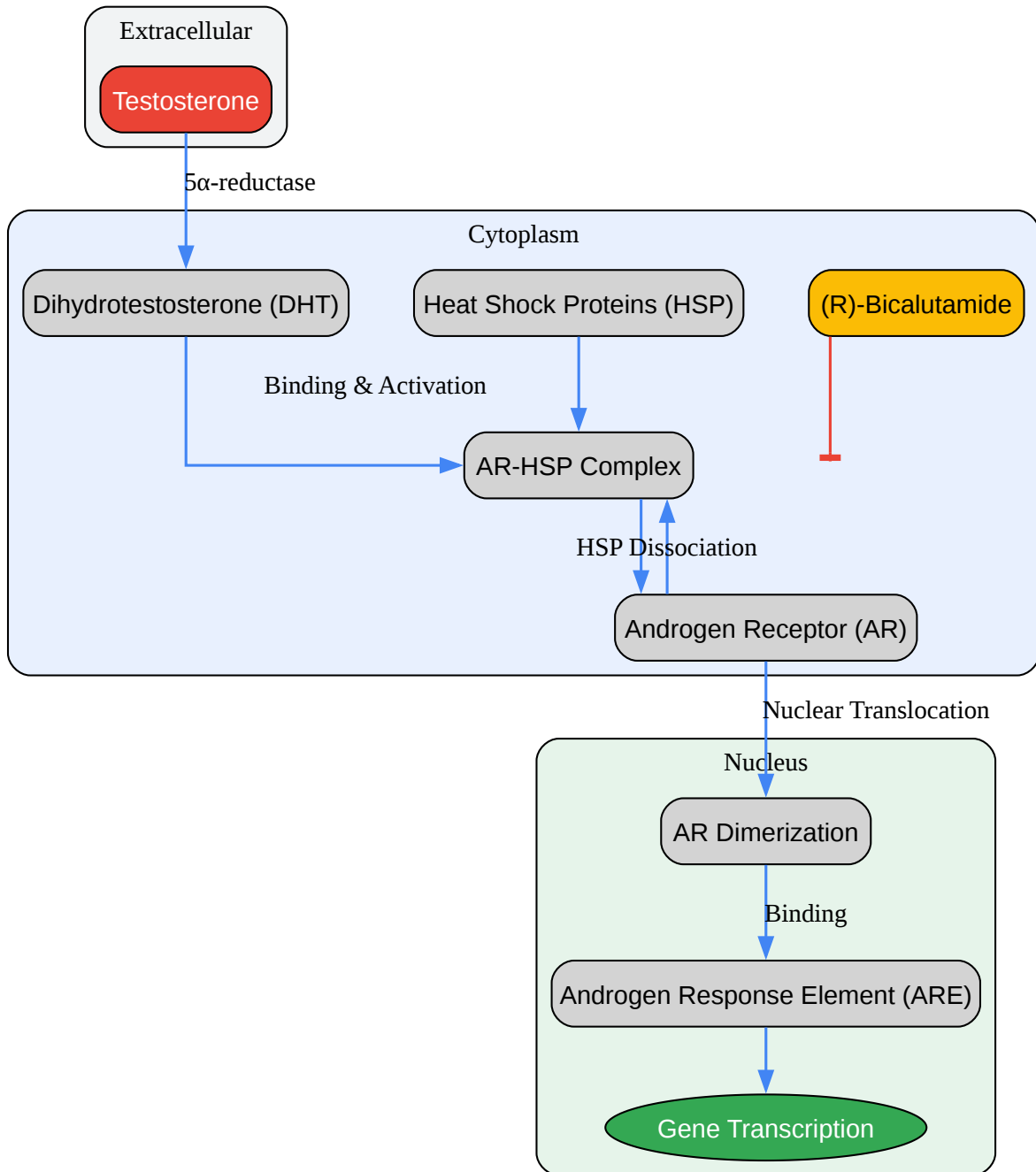
(S)-Bicalutamide exhibits significantly lower binding affinity for the androgen receptor compared to its (R)-counterpart.[2] This weak interaction is the primary reason for its lack of significant antiandrogenic activity.[2] The therapeutic effect of racemic Bicalutamide is therefore almost entirely due to the (R)-enantiomer.

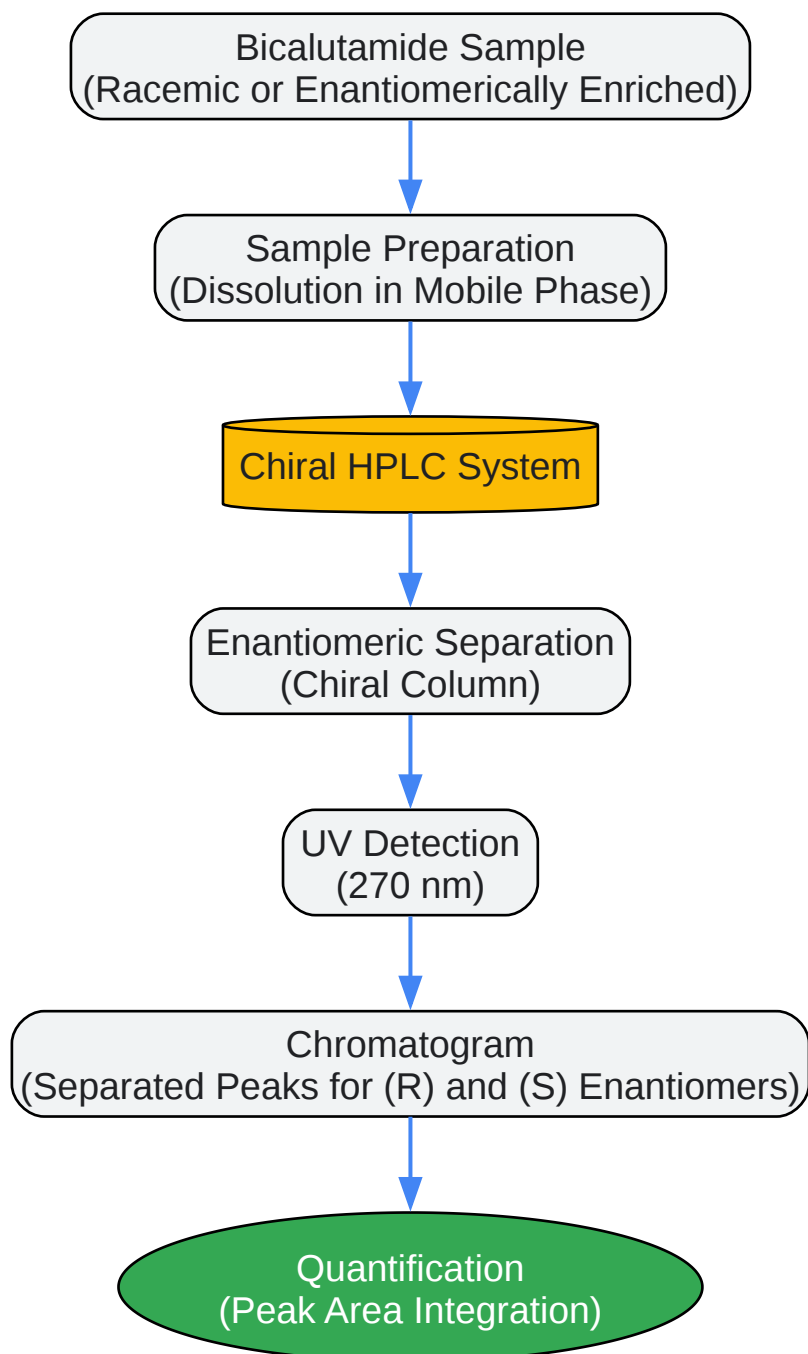
Pharmacokinetics: ADME Profile

The two enantiomers of Bicalutamide display stereoselective pharmacokinetics.[2]

- Absorption: Bicalutamide is well-absorbed orally, and its absorption is not affected by food.[3]
- Distribution: Bicalutamide is highly protein-bound in plasma, primarily to albumin.[7]
- Metabolism: The metabolic pathways for the two enantiomers differ significantly.
 - **(S)-Bicalutamide**: Undergoes rapid and direct glucuronidation.[2][4]
 - (R)-Bicalutamide: Is primarily metabolized through oxidation by cytochrome P450 3A4 (CYP3A4) to an active metabolite, which is then glucuronidated.[2]
- Excretion: **(S)-Bicalutamide** is cleared from the plasma much more rapidly than the (R)-enantiomer.[2] This results in significantly lower steady-state plasma concentrations of the (S)-enantiomer.[2] The metabolites of both enantiomers are excreted in both urine and feces.[7]

Androgen Signaling Pathway and Bicalutamide's Mechanism of Action





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